4-{2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[2-(4-methylphenyl)ethyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[2-(4-methylphenyl)ethyl]butanamide is a complex organic compound with a quinazoline core structure. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[2-(4-methylphenyl)ethyl]butanamide typically involves multiple steps. One common approach is the condensation of 2,4-dioxoquinazoline derivatives with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving purification steps like recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-{2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[2-(4-methylphenyl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
4-{2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[2-(4-methylphenyl)ethyl]butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[2-(4-methylphenyl)ethyl]butanamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the biological context and the specific target molecules involved.
Comparison with Similar Compounds
Similar Compounds
Quinazoline derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.
Benzamide derivatives: Compounds such as sulpiride and tiapride, known for their antipsychotic and antiemetic properties.
Uniqueness
4-{2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[2-(4-methylphenyl)ethyl]butanamide is unique due to its specific substitution pattern on the quinazoline core, which may confer distinct biological activities and chemical reactivity compared to other quinazoline or benzamide derivatives.
Properties
IUPAC Name |
4-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]quinazolin-3-yl]-N-[2-(4-methylphenyl)ethyl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35N3O3/c1-21-11-13-25(14-12-21)15-16-32-29(35)10-7-17-33-30(36)26-8-5-6-9-28(26)34(31(33)37)20-27-23(3)18-22(2)19-24(27)4/h5-6,8-9,11-14,18-19H,7,10,15-17,20H2,1-4H3,(H,32,35) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGZOZLHZVKPMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=C(C=C(C=C4C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.